molecular formula C19H13IN2 B14967658 N-(2-iodophenyl)acridin-9-amine

N-(2-iodophenyl)acridin-9-amine

Cat. No.: B14967658
M. Wt: 396.2 g/mol
InChI Key: YPTKKTRAGNKREQ-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)acridin-9-amine is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their wide range of applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)acridin-9-amine typically involves the reaction of acridine with 2-iodoaniline. One common method involves the use of a palladium-catalyzed amination reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)acridin-9-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce various substituted acridine derivatives.

Scientific Research Applications

N-(2-iodophenyl)acridin-9-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)acridin-9-amine primarily involves its interaction with DNA. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with biological molecules. The iodine atom can also be a useful handle for further functionalization through substitution reactions.

Properties

Molecular Formula

C19H13IN2

Molecular Weight

396.2 g/mol

IUPAC Name

N-(2-iodophenyl)acridin-9-amine

InChI

InChI=1S/C19H13IN2/c20-15-9-3-6-12-18(15)22-19-13-7-1-4-10-16(13)21-17-11-5-2-8-14(17)19/h1-12H,(H,21,22)

InChI Key

YPTKKTRAGNKREQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=C4I

Origin of Product

United States

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